molecular formula C14H12N2O3 B377219 Methyl 2-(isonicotinoylamino)benzenecarboxylate CAS No. 60658-02-8

Methyl 2-(isonicotinoylamino)benzenecarboxylate

Cat. No.: B377219
CAS No.: 60658-02-8
M. Wt: 256.26g/mol
InChI Key: WEKMIMCAEGYNET-UHFFFAOYSA-N
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Description

Methyl 2-(isonicotinoylamino)benzenecarboxylate is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . It is a derivative of benzoic acid and is used in various biochemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isonicotinoylamino)benzenecarboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isonicotinoylamino)benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(isonicotinoylamino)benzenecarboxylate is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(isonicotinoylamino)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitrophenylacetic acid: A precursor in the synthesis of Methyl 2-(isonicotinoylamino)benzenecarboxylate.

    Benzoic acid derivatives: Compounds with similar structural features and chemical properties.

Uniqueness

This compound is unique due to its specific functional groups and molecular structure, which confer distinct chemical reactivity and biological activity compared to other benzoic acid derivatives.

Properties

IUPAC Name

methyl 2-(pyridine-4-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-19-14(18)11-4-2-3-5-12(11)16-13(17)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKMIMCAEGYNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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